5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods. One common method involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds .
Scientific Research Applications
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The compound’s biological activities are attributed to its ability to interfere with specific molecular pathways, such as bacterial virulence and quorum sensing .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and one oxygen atom and exhibit similar biological activities.
1,2,5-Oxadiazole: Another regioisomer of oxadiazole with different structural and chemical properties.
Uniqueness
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives . This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-8-6(12-9-5)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
BKJSCOWBUJWXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.